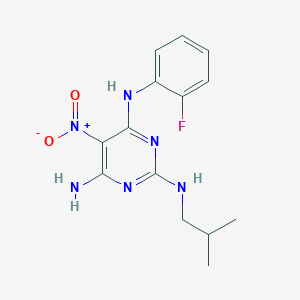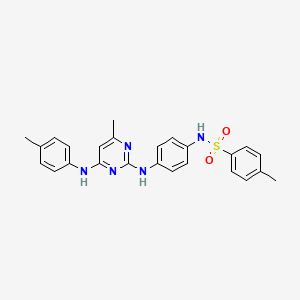![molecular formula C16H11BrClNO3 B11254333 5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11254333.png)
5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one: belongs to the indole class of heterocyclic compounds. Indole derivatives have garnered significant interest due to their wide-ranging biological activities. The indole nucleus is present in several synthetic drug molecules and natural products, including lysergic acid diethylamide (LSD) and certain alkaloids obtained from plants .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route starts with 5-bromo-2-chlorobenzaldehyde, which undergoes a reaction with ethyl acetoacetate to form the corresponding indole-2-one intermediate. Subsequent reduction and hydroxylation steps yield the final product .
Reaction Conditions::Step 1: Condensation of 5-bromo-2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide).
Step 2: Reduction of the intermediate using a reducing agent (e.g., sodium borohydride).
Step 3: Hydroxylation of the reduced intermediate (e.g., using sodium hydroxide).
Industrial Production:: The industrial-scale production of this compound involves optimization of the synthetic route, purification, and scalability. Detailed industrial methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions::
Reduction: Reduction of the carbonyl group in the intermediate.
Hydroxylation: Introduction of the hydroxyl group at the appropriate position.
Reduction: Sodium borohydride (NaBH₄) in a suitable solvent (e.g., ethanol).
Hydroxylation: Sodium hydroxide (NaOH) in water or alcohol.
Major Products:: The major product is the target compound itself, 5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other indole derivatives.
Biology: Potential use as a pharmacophore in drug discovery.
Medicine: Investigation as a potential therapeutic agent.
Industry: Possible applications in materials science and chemical engineering.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific molecular targets. Further research is needed to elucidate its interactions with cellular pathways and receptors.
Comparison with Similar Compounds
While there are several indole derivatives, the unique combination of bromine, chlorine, and the oxoethyl group in this compound sets it apart. Similar compounds include other indole-based molecules with varying substituents.
Properties
Molecular Formula |
C16H11BrClNO3 |
|---|---|
Molecular Weight |
380.62 g/mol |
IUPAC Name |
5-bromo-3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C16H11BrClNO3/c17-9-5-6-13-11(7-9)16(22,15(21)19-13)8-14(20)10-3-1-2-4-12(10)18/h1-7,22H,8H2,(H,19,21) |
InChI Key |
IRTKFHNZUNUISQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11254253.png)

![N-(2H-1,3-Benzodioxol-5-YL)-2-{[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11254258.png)
![2-iodo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11254262.png)
![N-(4-chlorobenzyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11254273.png)
![5,7-dimethyl-1-phenyl-3-(pyridin-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11254277.png)
![N-(furan-2-ylmethyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B11254281.png)
![N-(furan-2-ylmethyl)-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11254282.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11254300.png)
![2-(3-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11254320.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B11254324.png)



